(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

Description

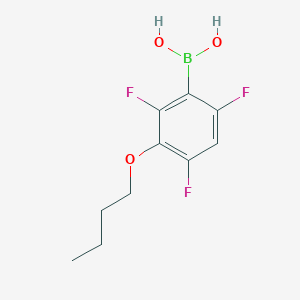

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid (CAS No. 871126-23-7) is a boronic acid derivative with the molecular formula C₁₀H₁₂BF₃O₃ and a molecular weight of 248.01 g/mol. Its structure features a phenyl ring substituted with a butoxy group at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions, alongside a boronic acid (–B(OH)₂) functional group . This compound is notable for its symmetrical trifluoromethyl substitution pattern and the presence of a long-chain alkoxy group, which collectively influence its electronic properties, solubility, and reactivity in organic synthesis.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks, a critical step in pharmaceutical and material science applications. The electron-withdrawing trifluoromethyl groups and electron-donating butoxy substituent in this compound create a unique electronic profile, enhancing its utility in reactions requiring precise regioselectivity .

Properties

IUPAC Name |

(3-butoxy-2,4,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXDVYMTOUGRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584715 | |

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-23-7 | |

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

A common and effective method involves the Suzuki-Miyaura coupling of 2,4,6-trifluorophenylboronic acid with aryl halides or esters bearing a butoxy substituent or a precursor to it. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or similar palladium complexes.

- Solvent: N,N-Dimethylformamide (DMF) or 1,4-dioxane.

- Base: Potassium dihydrogen phosphate, tripotassium phosphate hexahydrate, or potassium bromide as additives.

- Temperature: Typically 80–100 °C.

- Reaction time: Ranges from 20 minutes to 5 hours depending on substrate and conditions.

- Atmosphere: Inert (argon or nitrogen) to prevent catalyst degradation.

Representative Experimental Data

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 93% | Pd(PPh3)4, K2HPO4, DMF, 100 °C, 20 min | Dissolution of trifluoromethanesulfonic acid ester and 2,4,6-trifluorophenylboronic acid in dry DMF, followed by heating and purification on SCX column. Mass spectrum m/z = 520.2 (M+H). |

| 35% | Pd(PPh3)4, K2HPO4, DMF, 100 °C, 3 h | Similar setup with different ester substrate, purification by SCX and silica gel chromatography. Mass spectrum m/z = 534 (M+H). |

| 40% | Pd(PPh3)4, K3PO4·6H2O, KBr, 1,4-dioxane, reflux 5 h, inert atmosphere | Reaction mixture purified by silica gel chromatography, yielding white solid with mp 136–137 °C. Characterized by 1H-NMR, 13C-NMR, IR, and HRMS. |

These data indicate that the palladium-catalyzed coupling is efficient for introducing the trifluorophenylboronic acid moiety onto aromatic systems bearing butoxy groups or their precursors, with yields varying based on substrate and reaction time.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity and selectivity, often requiring optimization of catalyst loading and reaction conditions.

Direct Borylation via Aromatic Amines and Diboron Reagents

An alternative preparation method involves the one-step conversion of aromatic amines to aromatic boronates using diboron esters and alkyl nitrites under mild conditions.

Reaction Parameters

- Reactants: Aromatic amine (substituted aniline derivative), diboron ester (e.g., bis(pinacolato)diboron).

- Additives: Alkyl nitrites (e.g., tert-butyl nitrite) and radical initiators such as benzoyl peroxide.

- Solvent: Acetonitrile.

- Temperature: Room temperature to 60 °C.

- Reaction time: 0.5 to 4 hours.

- Purification: Column chromatography.

Advantages and Application

This method allows for a direct and efficient synthesis of aromatic boronates from readily available aromatic amines, reducing the number of steps and cost. It is applicable to various substituted aromatic systems, including fluorinated phenyl rings, and can be adapted for the synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid derivatives by selecting appropriate amine precursors.

Functional Group Introduction and Purification

The butoxy group (–O–C4H9) is typically introduced via nucleophilic substitution or etherification reactions on a hydroxyl or halogenated aromatic precursor before or after boronic acid installation. Purification of the final product is commonly achieved by:

- Silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Strong cation exchange (SCX) columns for removal of palladium residues.

- Recrystallization to obtain pure white solids with defined melting points.

Summary Table of Preparation Methods

Research Findings and Characterization

- The palladium-catalyzed methods yield high purity products confirmed by mass spectrometry (m/z values consistent with molecular ions), NMR spectroscopy (1H and 13C), and melting point analysis.

- The direct borylation method offers a novel synthetic route with reduced steps and milder conditions, expanding the toolbox for boronic acid synthesis.

- Purification techniques are critical to remove metal catalysts and side products, ensuring the compound's suitability for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Pharmaceutical Applications

Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, have been identified as valuable compounds in the pharmaceutical industry. They are known to interact with biological targets through reversible covalent bonding with diols and other nucleophiles.

Therapeutic Uses

- Diabetes Management : Compounds like this compound have shown potential in modulating insulin secretion and improving glucose tolerance. They may also aid in reducing body weight and managing dyslipidemia .

- Cancer Treatment : Research indicates that boronic acids can selectively target cancer cells by inhibiting specific pathways involved in tumor growth. For instance, analogs of boronic acids have been developed to target colorectal cancer cells effectively .

Organic Synthesis

Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds, which is fundamental in creating complex organic molecules.

Suzuki-Miyaura Coupling

This compound serves as a versatile reagent in Suzuki-Miyaura reactions. Its unique electronic properties due to the trifluoromethyl group enhance its reactivity and selectivity towards various electrophiles .

| Reagent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | 85 | Effective with aryl halides |

| This compound | C-C Bond Formation | 90 | High functional group tolerance |

Materials Science

In materials science, boronic acids are utilized for their ability to form dynamic covalent bonds. This property is exploited in creating functional materials such as polymers and hydrogels.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli. These materials are being explored for applications in drug delivery systems and smart coatings .

Case Study: Diabetes Treatment

A study demonstrated the efficacy of a boronic acid derivative similar to this compound in reducing blood glucose levels in diabetic models. The compound was administered over a period of four weeks, resulting in a significant decrease in fasting blood glucose levels compared to control groups .

Case Study: Cancer Cell Targeting

Another research project focused on developing analogs of boronic acids that specifically target colorectal cancer cell lines with mutations in the APC gene. The study found that these compounds inhibited cancer cell proliferation effectively while sparing normal cells .

Mechanism of Action

The mechanism of action of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function. This interaction is particularly important in the development of boron-containing drugs, which can selectively target specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Table 1: Alkoxy-Substituted Boronic Acids

Key Insight :

- Butoxy vs.

- Symmetry : The symmetrical 2,4,6-trifluoro substitution in the target compound may enhance crystallinity and predictability in coupling reactions, unlike asymmetrical analogs .

Halogen and Trifluoromethyl Substitution Patterns

Table 2: Halogenated Boronic Acids

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid | C₈H₈BClF₃O₂ | Cl (2), CH₃ (3), CF₃ (5) | Chlorine and methyl groups increase steric hindrance; meta-CF₃ directs electrophilic substitution |

| (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | C₇H₈BFO₃ | F (3), CH₂OH (2) | Hydroxymethyl enhances solubility; ortho-fluorine stabilizes intermediates in nucleophilic reactions |

Key Insight :

- Trifluoromethyl vs. Chlorine/Methyl : The trifluoromethyl group is a stronger electron-withdrawing group than chlorine or methyl, significantly lowering the electron density of the phenyl ring and accelerating oxidative addition in cross-coupling reactions .

- Fluorine Positioning : Fluorine at the 2-position (adjacent to boronic acid) in the target compound may stabilize the transition state via hydrogen bonding , a feature absent in analogs with fluorine at other positions .

Functional Group Diversity: Amino, Benzyloxy, and Morpholine Derivatives

Table 3: Boronic Acids with Heteroatom Substituents

Key Insight :

- Butoxy vs. Benzyloxy/Morpholine : The butoxy group offers a balance between steric bulk and synthetic versatility , unlike benzyloxy (too bulky) or morpholine (too polar) groups, which restrict applicability in certain reactions .

Biological Activity

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl ring with trifluoromethyl substituents. The molecular formula is , and it exhibits unique physical properties that influence its biological activity.

1. Inhibition of Proteasomes:

Studies have shown that boronic acids can act as proteasome inhibitors. For instance, compounds with similar structures have demonstrated the ability to halt the progression of the cell cycle in cancer cells by inhibiting proteasomal activity. This mechanism is critical in cancer therapy, as it leads to apoptosis in malignant cells .

2. Antibacterial Activity:

Research indicates that boronic acids can exhibit antibacterial properties through their interaction with bacterial enzymes. They can bind covalently to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This interaction enhances their effectiveness against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Log P values indicate moderate lipophilicity, which can enhance membrane permeability.

- Skin permeation : The compound has a Log Kp value suggesting potential for transdermal delivery .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and similar compounds:

Case Studies

Case Study 1: Cancer Treatment

A study involving a derivative of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was found to induce cell death through apoptosis mediated by proteasome inhibition. The IC50 values were reported at nanomolar concentrations, indicating potent activity against tumor cells .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited substantial antibacterial activity against strains like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics such as ampicillin .

Q & A

Q. What are the optimal synthetic strategies for (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, and how can purification challenges be addressed?

Boronic acids are typically synthesized via intermediates like boronic esters due to their instability and purification difficulties. For aromatic boronic acids such as this compound, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic esters are common. Post-synthesis, purification often involves recrystallization or chromatography under inert conditions to prevent protodeborylation. Prodrug strategies, such as esterification, may stabilize the boronic acid during multi-step syntheses .

Q. How can NMR spectroscopy be utilized to characterize boronic acid derivatives under varying experimental conditions?

¹¹B NMR is critical for monitoring boronic acid speciation. For example, 2,6-difluorophenyl boronic acid exhibits pH-dependent ¹¹B NMR shifts: at pH 7.4, the signal corresponds to the trigonal boronic acid (δ ~30 ppm), while at higher pH, it shifts to tetrahedral boronate (δ ~10 ppm) . Adjusting solvent polarity and pH during analysis helps differentiate between free boronic acids and esterified forms.

Q. What methodological considerations are essential for analyzing boronic acid-diol binding thermodynamics?

Isothermal titration calorimetry (ITC) or fluorescence titrations are used to measure binding constants (Kd). For this compound, ensure buffered aqueous solutions (pH 7–9) to promote boronate ester formation. Competitive assays with fructose or glucose can validate selectivity, as fructose typically exhibits higher affinity due to its cis-diol configuration .

Advanced Research Questions

Q. How can conflicting data between boronic acid-diol binding kinetics and thermodynamics be resolved?

Kinetic studies using stopped-flow fluorescence reveal that binding constants (Kd) are governed by the association rate (kon) rather than dissociation (koff). For instance, fructose binds faster (kon ~10³ M⁻¹s⁻¹) than glucose, aligning with its stronger thermodynamic affinity. Discrepancies may arise from buffer ionic strength or competing diols; use controlled conditions and validate via dual-method approaches (e.g., ITC + stopped-flow) .

Q. What experimental designs improve the selectivity of boronic acid-glycoprotein interactions in complex biological matrices?

Surface plasmon resonance (SPR) with boronic acid-functionalized surfaces (e.g., AECPBA) demonstrates that selectivity depends on secondary interactions (e.g., electrostatic). To enhance specificity:

- Use low-ionic-strength buffers (e.g., 10 mM HEPES) to minimize non-specific binding.

- Introduce competing sugars (e.g., sorbitol) during washing steps.

- Optimize pH to favor boronate ester formation (pH 8.5–9.0) .

Q. How can photoresponsive boronic acids be engineered to modulate diol binding for dynamic sensing or drug delivery?

Azobenzene-boronic acid conjugates enable light-controlled binding. The E isomer of 2,6-dimethoxy azobenzene boronic acid binds diols weakly, while Z isomer (triggered by red light) enhances affinity 20-fold. Applications include photo-tunable hydrogels or real-time glucose monitoring. Computational modeling (DFT) predicts steric and electronic effects of substituents on isomer stability .

Q. What methodologies address challenges in MALDI-MS analysis of peptide boronic acids?

Boronic acids undergo dehydration to boroxines, complicating MS detection. To mitigate:

- Derivatize with 1,2-diols (e.g., dihydroxybenzoic acid, DHB) in situ to form stable cyclic esters.

- Use DHB as both matrix and derivatizing agent for linear/branched peptides.

- Employ MS/MS fragmentation (e.g., y- and b-ions) to sequence boronic acid-containing peptides despite suppressed signals at certain amide bonds .

Q. How can researchers evaluate the anticancer potential of this compound derivatives?

- In vitro assays : Screen against cancer cell lines (e.g., glioblastoma) using viability assays (MTT) and proteasome inhibition assays (e.g., 20S proteasome activity).

- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorination, alkoxy groups) to enhance potency.

- Computational docking : Model interactions with therapeutic targets (e.g., proteasome β5 subunit) to prioritize synthetic targets .

Q. What factors influence the thermal stability of aromatic boronic acids in material science applications?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., -CF₃) enhance stability. For example, pyrene-1-boronic acid degrades at >600°C. For this compound, the trifluoromethyl and butoxy groups likely improve thermal resistance by reducing oxidative decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.